2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is a pyrimidoindole derivative featuring a fused heterocyclic core. Its structure includes:
- A pyrimido[5,4-b]indole scaffold with a benzyl group at position 3 and a ketone at position 4.
- An acetamide linker connecting the pyrimidoindole system to an N-(2,4,6-trimethylphenyl) group.
The 2,4,6-trimethylphenyl (mesityl) group contributes to steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler aryl substituents .
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c1-18-13-19(2)25(20(3)14-18)30-24(33)16-32-23-12-8-7-11-22(23)26-27(32)28(34)31(17-29-26)15-21-9-5-4-6-10-21/h4-14,17H,15-16H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDWRDPJZUDISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors, such as indole derivatives and pyrimidine derivatives, under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Acylation with trimethylphenylacetamide: The final step involves the acylation of the pyrimidoindole intermediate with 2,4,6-trimethylphenylacetyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Kinase Inhibition:
Research indicates that compounds within the pyrimidoindole class exhibit significant inhibitory activity against various protein kinases. For instance, studies have demonstrated that derivatives of pyrimido[5,4-b]indole can inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are crucial in cell cycle regulation and signaling pathways associated with cancer and neurodegenerative diseases . The specific compound under discussion may exhibit similar kinase inhibition profiles.
Anticancer Properties:
The structural characteristics of this compound suggest potential anticancer applications. Pyrimidoindoles have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress . This makes them candidates for further exploration in cancer therapeutics.
Pharmacological Applications
Drug Development:
The compound is being investigated as a lead structure for developing new drugs targeting various diseases. Its ability to inhibit key enzymes involved in disease pathology positions it as a promising candidate for drug formulation .
Screening Libraries:
It is included in screening libraries for drug discovery, particularly within collections focused on anticancer and antifungal agents. Such libraries facilitate the identification of bioactive compounds through high-throughput screening methods .
Table 1: Summary of Biological Activities
Case Study: Kinase Inhibition
In a study published on the kinase inhibition properties of related compounds, it was found that certain derivatives demonstrated micromolar range IC50 values against CDK5/p25 and GSK-3α/β, indicating their potential as therapeutic agents in oncology . The findings suggest that structural modifications could enhance potency and selectivity.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and modulating cellular pathways. This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation and the reduction of inflammation.
Comparison with Similar Compounds
Target Compound vs. 8-Fluoro Analog
- The 8-fluoro substitution in the analog introduces electron-withdrawing effects, which may modulate π-π stacking interactions with aromatic residues in target proteins. This modification is associated with improved metabolic stability in preclinical models .
- The N-(3-chloro-4-methylphenyl) group in the analog combines halogen bonding (Cl) and lipophilic (CH3) interactions, offering dual mechanisms for target engagement compared to the purely lipophilic mesityl group .
Target Compound vs. Sulfanyl-Containing Analog
- The sulfanyl group in the analog introduces a nucleophilic site, increasing reactivity toward cysteine residues in enzymes (e.g., irreversible kinase inhibitors). This contrasts with the target compound’s acetamide linker, which typically engages in hydrogen bonding .
- The trifluoromethoxy group in the analog enhances electronegativity and may improve blood-brain barrier penetration relative to the mesityl group .
Biological Activity
The compound 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is a member of the pyrimidoindole family and has garnered attention for its potential biological activities. This article provides a comprehensive review of its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 450.5 g/mol. Its structure features a pyrimidoindole core which is known for its diverse biological activities.
Synthesis
The synthesis typically involves several steps:
- Formation of the Pyrimidoindole Core : Cyclization of appropriate precursors using reagents like formamide and acetic anhydride under reflux conditions.
- Benzyl Group Introduction : Achieved through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.
- Acetamide Formation : Finalized by acylation with acetic anhydride in the presence of a base such as pyridine.
These synthetic pathways highlight the complexity involved in creating this heterocyclic compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities or receptor interactions, leading to various pharmacological effects .
Pharmacological Effects
Research indicates that compounds within the pyrimidoindole class exhibit significant pharmacological properties:
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that related pyrimidoindole compounds can inhibit cancer cell lines at low concentrations (e.g., GI50 values ranging from 14 to 50 nM) through mechanisms involving cell cycle arrest .
- In Vivo Studies : Animal models have shown that administration of similar compounds results in significant tumor growth inhibition, indicating potential for therapeutic applications in oncology .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
